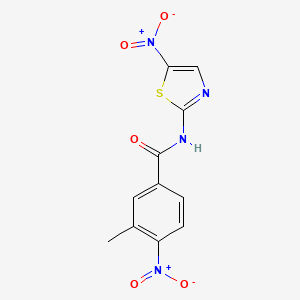
3-methyl-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the thiazole derivative with the benzamide derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenation with chlorine or bromine, sulfonation with sulfuric acid.
Hydrolysis: Acidic hydrolysis with hydrochloric acid, basic hydrolysis with sodium hydroxide.
Major Products
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or sulfonated derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro groups could be involved in redox reactions, generating reactive intermediates that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- Thiazole derivatives : Compounds containing the thiazole ring, such as sulfathiazole, ritonavir, abafungin, and tiazofurin .
Uniqueness
3-methyl-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives. The presence of multiple nitro groups can enhance its reactivity and potential biological activity.
Properties
Molecular Formula |
C11H8N4O5S |
|---|---|
Molecular Weight |
308.27 g/mol |
IUPAC Name |
3-methyl-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H8N4O5S/c1-6-4-7(2-3-8(6)14(17)18)10(16)13-11-12-5-9(21-11)15(19)20/h2-5H,1H3,(H,12,13,16) |
InChI Key |
BDONMFHWEYSYGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















